molecular formula C9H14Cl2N2O B13349535 (2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13349535
M. Wt: 237.12 g/mol
InChI Key: ALFBARQSSVNDBG-DBEJOZALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(Pyridin-3-yl)oxolan-3-amine dihydrochloride is a chiral bicyclic amine derivative with a pyridin-3-yl substituent on the oxolane (tetrahydrofuran) ring. This compound is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of kinase inhibitors and neurotransmitter analogs. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies. The stereochemistry (2R,3S) is critical for its interaction with biological targets, as enantiomeric purity often dictates binding affinity and selectivity .

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

(2R,3S)-2-pyridin-3-yloxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c10-8-3-5-12-9(8)7-2-1-4-11-6-7;;/h1-2,4,6,8-9H,3,5,10H2;2*1H/t8-,9+;;/m0../s1

InChI Key

ALFBARQSSVNDBG-DBEJOZALSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1N)C2=CN=CC=C2.Cl.Cl

Canonical SMILES

C1COC(C1N)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for stability and solubility purposes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group or the pyridine ring.

    Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

(2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine Dihydrochloride

  • Molecular Formula : C₉H₁₃BrCl₂N₂O
  • Molecular Weight : 316.02 g/mol
  • Key Differences: A bromine atom at the 5-position of the pyridine ring increases molecular weight by ~61 g/mol compared to the parent compound (C₉H₁₄Cl₂N₂O, ~255.14 g/mol).

rac-(2R,3S)-2-[5-(4-Methoxyphenyl)pyridin-3-yl]oxolan-3-amine Dihydrochloride

  • Molecular Formula : C₁₇H₂₁Cl₂N₂O₂
  • Molecular Weight : 343.2 g/mol
  • Key Differences :
    • A 4-methoxyphenyl group at the pyridine’s 5-position introduces steric bulk and electron-donating properties.
    • Increased lipophilicity (logP ~1.5 higher than the parent compound) may improve blood-brain barrier penetration but reduce aqueous solubility.
    • Used in studies targeting G-protein-coupled receptors (GPCRs) due to enhanced π-π stacking interactions .

Pyridin-4-yl Isomers

rac-(2R,3S)-2-(Pyridin-4-yl)oxolan-3-amine Dihydrochloride

  • Molecular Formula : C₉H₁₄Cl₂N₂O
  • Molecular Weight : ~255.14 g/mol (similar to the parent compound).
  • Key Differences :
    • Pyridin-4-yl substitution shifts nitrogen’s position, altering hydrogen-bonding patterns and charge distribution.
    • Reduced binding to pyridin-3-yl-preferring targets (e.g., nicotinic acetylcholine receptors) but may favor interactions with kinases like EGFR .

Pyrazole-Substituted Analogs

rac-(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-amine Dihydrochloride

  • Molecular Formula : C₉H₁₇Cl₂N₃O
  • Molecular Weight : 254.16 g/mol
  • Used in antiviral research due to pyrazole’s affinity for viral proteases .

Dimethylpyrazole Derivatives

rac-(2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)oxolan-3-amine Dihydrochloride

  • Molecular Formula : C₉H₁₇Cl₂N₃O
  • Molecular Weight : 254.16 g/mol
  • Key Differences :
    • Two methyl groups on pyrazole increase hydrophobicity (clogP ~0.8 higher than the parent compound).
    • Methylation may stabilize the pyrazole ring against metabolic degradation.
    • Explored in oncology for kinase inhibition (e.g., JAK2/STAT3 pathways) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application Focus
(2R,3S)-2-(Pyridin-3-yl)oxolan-3-amine diHCl C₉H₁₄Cl₂N₂O ~255.14 Pyridin-3-yl Kinase inhibitors
5-Bromo-pyridin-3-yl variant diHCl C₉H₁₃BrCl₂N₂O 316.02 5-Bromo-pyridin-3-yl Discontinued
5-(4-Methoxyphenyl)-pyridin-3-yl variant diHCl C₁₇H₂₁Cl₂N₂O₂ 343.20 4-Methoxyphenyl-pyridin-3-yl GPCR modulators
Pyridin-4-yl isomer diHCl C₉H₁₄Cl₂N₂O ~255.14 Pyridin-4-yl EGFR inhibitors
1-Ethyl-pyrazol-4-yl variant diHCl C₉H₁₇Cl₂N₃O 254.16 1-Ethyl-pyrazol-4-yl Antiviral agents
1,5-Dimethyl-pyrazol-4-yl variant diHCl C₉H₁₇Cl₂N₃O 254.16 1,5-Dimethyl-pyrazol-4-yl Oncology

Research Implications

  • Pyridin-3-yl vs. Pyridin-4-yl : The nitrogen position significantly impacts target selectivity. Pyridin-3-yl derivatives are preferred for CNS targets, while pyridin-4-yl analogs show promise in cancer therapy .
  • Substituent Effects : Bulky groups (e.g., methoxyphenyl) improve receptor affinity but may limit bioavailability. Smaller halogens (e.g., bromine) balance lipophilicity and synthetic feasibility .
  • Salt Forms : Dihydrochloride salts dominate due to superior solubility, though free bases are explored for prodrug strategies .

Biological Activity

(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is a heterocyclic compound featuring a pyridine ring and an oxolane structure. Its molecular formula is C9H14Cl2N2O, with a molecular weight of 237.12 g/mol. This compound's unique structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. The presence of the pyridine ring indicates potential interactions with various biological targets, including enzymes and receptors. This section summarizes the chemical properties and reactivity patterns of the compound:

Property Details
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12 g/mol
SolubilityHigh (due to dihydrochloride form)
Functional GroupsAmine, oxolane, pyridine

Anticancer Activity

Research into structurally related compounds has indicated potential anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Pyridine-based compounds are often investigated for neuroprotective effects. Studies suggest that they may interact with neurotransmitter systems or modulate neuroinflammatory processes, offering therapeutic avenues for neurodegenerative diseases.

Antimicrobial Properties

The presence of the oxolane structure in some related compounds has been associated with antimicrobial activity. It is hypothesized that (2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride may exhibit similar properties through mechanisms such as membrane disruption or inhibition of metabolic pathways in pathogens.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study investigated the effects of pyridine derivatives on various cancer cell lines, revealing that certain structural modifications enhanced cytotoxicity against breast cancer cells. The findings suggest that (2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride could be a candidate for further investigation in this area.
  • Neuroprotective Mechanisms :
    • Research on related compounds demonstrated their ability to prevent neuronal cell death in models of oxidative stress. These findings indicate a possible neuroprotective role for (2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride through antioxidant mechanisms.

The mechanism of action for (2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride involves binding to specific receptors or enzymes within biological systems. This interaction can modulate the activity of these targets, leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.